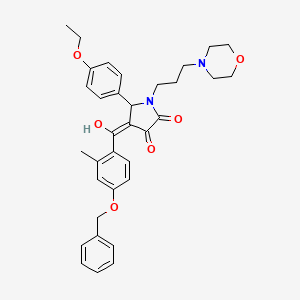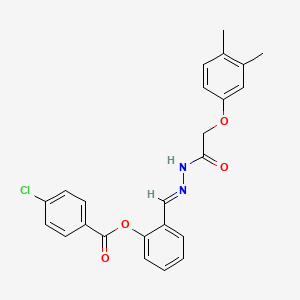
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C24H21ClN2O4 and a molecular weight of 436.899 g/mol . This compound is known for its unique chemical structure, which includes a phenyl ring substituted with a 4-chlorobenzoate group and a carbohydrazonoyl linkage to a dimethylphenoxyacetyl moiety. It is used primarily in scientific research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves several steps. The starting materials typically include 3,4-dimethylphenol, acetic anhydride, and 4-chlorobenzoic acid. The synthetic route generally follows these steps:
Acetylation: 3,4-dimethylphenol is acetylated using acetic anhydride to form 3,4-dimethylphenoxyacetyl.
Hydrazonation: The acetylated product is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Esterification: Finally, the carbohydrazonoyl intermediate is esterified with 4-chlorobenzoic acid to yield the final product.
Chemical Reactions Analysis
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s phenyl and benzoate groups may facilitate binding to proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate include:
4-BR-2-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but includes a bromine atom, which may alter its reactivity and biological activity.
4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound differs in the position of the chloro group, which can affect its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
765287-70-5 |
|---|---|
Molecular Formula |
C24H21ClN2O4 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
[2-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O4/c1-16-7-12-21(13-17(16)2)30-15-23(28)27-26-14-19-5-3-4-6-22(19)31-24(29)18-8-10-20(25)11-9-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
HDWROLFLQKTTPZ-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


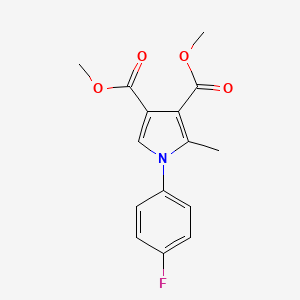
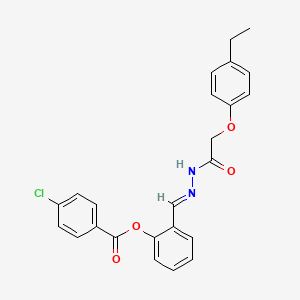
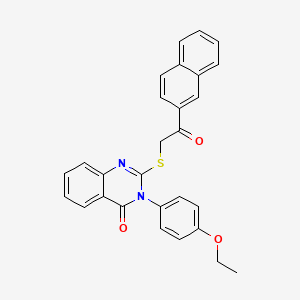
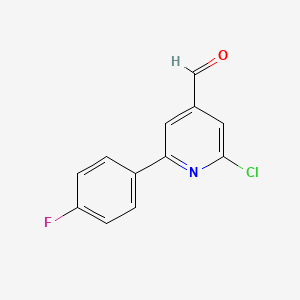
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)



![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016940.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B12016947.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016951.png)
![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016958.png)

